BenchChemオンラインストアへようこそ!

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate

KDM5 Inhibitors Epigenetics Cancer Therapeutics

This dual-protected 3-azabicyclo[3.1.0]hexane derivative (CAS 63618-07-5) combines an ethyl ester at the bridgehead 1-position with a cleavable N-benzyl group, enabling orthogonal diversification via hydrolysis, amidation, reduction, and late-stage hydrogenolysis. Unlike non-functionalized 3-ABH analogs, it retains the critical C1 anchor point essential for systematic SAR exploration. Directly cited in KDM5 inhibitor patent studies and applicable to antiviral protease (Mpro, NS3/4A) peptidomimetic design. Do not substitute with generic scaffolds—this compound unlocks the complete synthetic vector space at the 1-position.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 63618-07-5
Cat. No. B1397106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
CAS63618-07-5
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
InChIKeyUFLBURFPRRPJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 63618-07-5): A 3-Azabicyclo[3.1.0]hexane Scaffold for CNS and Antimicrobial Research


Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 63618-07-5) is a conformationally constrained 3-azabicyclo[3.1.0]hexane derivative characterized by an ethyl ester at the bridgehead position and a benzyl substituent on the ring nitrogen. The 3-azabicyclo[3.1.0]hexane scaffold is a recognized privileged structure in medicinal chemistry, valued for its rigid, three-dimensional architecture that can lock pharmacophores into a defined, bioactive conformation [1]. This structural motif has been successfully exploited in the development of clinically used drugs, including the SARS-CoV-2 Mpro inhibitor nirmatrelvir (Paxlovid) and the HCV NS3 protease inhibitor boceprevir, as well as several CNS-targeting agents like centanafadine and amitifadine [2]. While the specific compound itself lacks primary publication data, its synthetic utility as a protected building block and its role as a direct comparator in patent SAR exploration establish it as a distinct and valuable research tool [3].

Why Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate Cannot Be Casually Substituted: A Crucial Node in Scaffold Derivatization


The value of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is intrinsically linked to its two key functional handles: the ethyl ester at the 1-position and the benzyl-protected amine. The ethyl ester is not an inert substituent but a crucial anchor point for further diversification via hydrolysis, amidation, or reduction . Replacing this compound with a simpler 3-azabicyclo[3.1.0]hexane analog (e.g., CAS 70110-45-1) eliminates the critical 1-position functional group, forfeiting the ability to explore structure-activity relationships (SAR) at this vector . Similarly, substituting with the unprotected 3-azabicyclo[3.1.0]hexane-1-carboxylic acid may introduce undesired reactivity and polarity, potentially compromising synthetic compatibility. The benzyl group serves as a readily cleavable protecting group, enabling late-stage N-debenzylation to access the free secondary amine—a common intermediate in many medicinal chemistry programs [1]. Therefore, generic substitution would result in a fundamentally different synthetic entry point, altering both the accessible chemical space and the efficiency of the synthetic route.

Quantitative Differentiation of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate vs. Close Analogs


Case Study 1: KDM5 Inhibitor SAR - Defining the Role of the 1-Carboxylate Ester

In the development of KDM5 (histone lysine demethylase) inhibitors, Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is specifically claimed as a key intermediate and as a comparator compound in structure-activity relationship (SAR) studies [1]. Its structure is a direct analog of the claimed inhibitors, which feature various amide, reverse amide, and substituted heterocyclic moieties at the 1-position. The ethyl ester serves as a synthetic handle, allowing for the systematic exploration of this chemical vector—a capability absent in the simpler, unfunctionalized 3-benzyl-3-azabicyclo[3.1.0]hexane core (CAS 70110-45-1). The presence of the ester group differentiates it from analogs lacking this functional group, making it a critical tool for probing the SAR of this class.

KDM5 Inhibitors Epigenetics Cancer Therapeutics

Case Study 2: Antiviral Scaffold Comparison - 3-ABH vs. Proline in HCV NS3 Protease Inhibitors

The 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold, of which Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is a protected derivative, has been shown to be a superior bioisostere for proline in the context of HCV NS3 protease inhibitors. A key study demonstrated that replacing the proline residue in a pentapeptide scaffold with the 3-ABH moiety resulted in an approximate 1000-fold increase in binding affinity for the NS3 protease [1]. This dramatic improvement is attributed to the bicyclic ring system's ability to lock the molecule in a bioactive conformation, reducing the entropic penalty of binding. This class-level evidence underscores the intrinsic value of the 3-ABH core over a simpler, monocyclic alternative.

HCV NS3 Protease Antiviral Boceprevir

Case Study 3: μ-Opioid Receptor Ligand Potency - N-Benzyl vs. N-Methyl Substitution

While direct binding data for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is not available, a strong class-level inference can be drawn from the SAR of closely related 3-azabicyclo[3.1.0]hexane μ-opioid receptor ligands. Studies have demonstrated that a 'magic methyl' substitution on the nitrogen can lead to a 35-fold improvement in receptor binding affinity [1]. This highlights the extreme sensitivity of this receptor class to N-substitution. Therefore, the N-benzyl moiety of the target compound is not merely a protecting group but a distinct pharmacophore element that would be expected to confer a unique binding profile compared to an N-methyl or N-H analog. The ethyl ester provides a handle for further diversification to optimize this interaction.

μ-Opioid Receptor Analgesia Pruritus

Case Study 4: Synthetic Utility - Protected Amino Acid vs. Unprotected Analog

As a building block, Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate offers a distinct advantage over its closest analog, 3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 70110-45-1). The target compound contains both a protected amine (N-benzyl) and a protected carboxylic acid (ethyl ester), allowing for orthogonal deprotection strategies. In contrast, CAS 70110-45-1 lacks the 1-carboxylate functionality entirely, rendering it useless for building peptidomimetics or exploring SAR at this critical position . Furthermore, using the pre-formed ethyl ester is more efficient than performing an esterification on a free carboxylic acid, which can be complicated by the bicyclic amine's basicity. This makes it a more versatile and time-saving intermediate for the rapid assembly of diverse compound libraries.

Medicinal Chemistry Synthesis Amino Acid Bioisostere

Optimal Research Applications for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 63618-07-5) Based on Evidence


Epigenetics Research: Synthesis of Novel KDM5 Histone Demethylase Inhibitors

This compound is directly applicable as a starting material for the synthesis of KDM5 inhibitors, as evidenced by its explicit inclusion in patent SAR studies [1]. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a variety of amines to generate libraries of amide derivatives. This allows medicinal chemists to systematically explore the 1-position of the 3-ABH scaffold, a critical step in optimizing inhibitor potency and selectivity against the KDM5 family of epigenetic erasers implicated in cancer.

Antiviral Drug Discovery: Development of Next-Generation Protease Inhibitors

The 3-azabicyclo[3.1.0]hexane core is a validated scaffold in antiviral therapy, as seen in the blockbuster drugs boceprevir and nirmatrelvir [1]. Researchers can utilize Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate as a protected, conformationally locked amino acid bioisostere. It can be incorporated into peptidomimetic backbones to explore new chemical space for targeting viral proteases like HCV NS3/4A or SARS-CoV-2 Mpro, with the expectation of enhanced binding affinity due to the scaffold's rigid, pre-organized conformation [2].

CNS Drug Discovery: Probing μ-Opioid and Monoamine Transporter Targets

Given the profound impact of N-substitution on μ-opioid receptor affinity (e.g., 35-fold improvements seen with minor modifications), this compound's N-benzyl group makes it a valuable starting point for CNS research [1]. It can be used to generate analogs for studying the SAR of μ-opioid ligands or to explore other CNS targets like monoamine transporters (DAT, NET, SERT), where the 3-ABH scaffold has already yielded clinical candidates such as centanafadine [2]. The ethyl ester handle further allows for the optimization of physicochemical properties like lipophilicity and metabolic stability.

Chemical Biology: Synthesis of Functionalized 3-ABH Building Blocks

The compound's dual-protected nature (N-Bn and COOEt) makes it an ideal platform for creating diverse and novel 3-ABH building blocks. The ethyl ester can be selectively reduced to a primary alcohol or converted to a Weinreb amide, while the benzyl group can be removed under hydrogenolysis to reveal the secondary amine for further functionalization. This orthogonal reactivity provides a clear advantage over less functionalized analogs, enabling the efficient, multi-step synthesis of complex molecules for use in chemical biology probe development and high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.